1-Benzhydrylazetidine-3-carbonitrile
Overview
Description
1-Benzhydrylazetidine-3-carbonitrile is an organic compound with the molecular formula C17H16N2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.
Preparation Methods
1-Benzhydrylazetidine-3-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzhydrylamine with azetidine-3-carbonitrile. The process typically includes the following steps :
Preparation of 1-benzhydryl-3-hydroxyazetidine: Benzhydrylamine is reacted with azetidine-3-carbonitrile in the presence of a base.
Mesylation: The resulting 1-benzhydryl-3-hydroxyazetidine is then treated with methanesulfonyl chloride to form 1-benzhydryl-3-(methanesulfonyloxy)azetidine.
Cyanation: Finally, the mesylated product is reacted with sodium cyanide to yield this compound.
Industrial production methods often involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Benzhydrylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzhydrylazetidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzhydrylazetidine-3-carbonitrile largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
1-Benzhydrylazetidine-3-carbonitrile can be compared with other azetidine derivatives, such as:
- 1-Benzhydrylazetidine-3-carboxylic acid
- 1-Benzhydryl-3-methylazetidine
- 1-Benzhydryl-3-(methoxymethyl)azetidine
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-benzhydrylazetidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMOEAHDRKNAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381371 | |
Record name | 1-benzhydrylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-86-5 | |
Record name | 1-benzhydrylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Diphenylmethyl)azetidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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